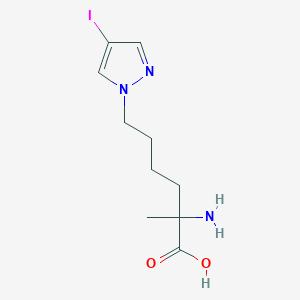
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and an iodo substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Amino Acid Derivative Formation: The iodinated pyrazole is then coupled with a suitable amino acid derivative, such as 2-methylhexanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the pyrazole ring can undergo reduction to form pyrazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
科学的研究の応用
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the amino group are likely to play key roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a chloro substituent instead of an iodo group.
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a bromo substituent instead of an iodo group.
2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a fluoro substituent instead of an iodo group.
Uniqueness
The presence of the iodo substituent in 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and radiotherapy.
特性
分子式 |
C10H16IN3O2 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC名 |
2-amino-6-(4-iodopyrazol-1-yl)-2-methylhexanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16) |
InChIキー |
STDAPHDTDMPQIF-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN1C=C(C=N1)I)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















